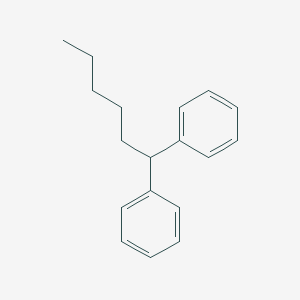

1,1-Diphenylhexane

Description

Historical Context and Significance in Organic Chemistry

While specific historical milestones for the initial synthesis of 1,1-diphenylhexane are not extensively documented in readily available literature, its significance is understood through the broader context of organic synthesis and reaction mechanisms. The development of synthetic methodologies like Grignard reactions and Friedel-Crafts alkylation, fundamental to the formation of carbon-carbon bonds, provides the framework for creating such multi-substituted alkanes. ontosight.ai The study of diphenylalkanes, including isomers like 1,6-diphenylhexane (B86448), has been ongoing for over a century in various contexts, including oxidation and amination reactions. clarku.eduiucr.org The primary academic interest in this compound lies in its utility as a building block for more complex organic molecules and its use in studying reaction pathways and molecular interactions. ontosight.ailookchem.com

Scope of Academic Inquiry for this compound and its Structural Analogs

Academic research involving this compound and its analogs spans several key areas of organic chemistry:

Synthesis and Reaction Mechanisms: Researchers investigate various methods for synthesizing this compound and its derivatives. lookchem.com Studies also focus on its chemical transformations, such as electrophilic aromatic substitution, where the phenyl rings can be functionalized, and thermal decomposition, which provides insights into carbon-carbon bond cleavage at high temperatures.

Polymer Chemistry: Derivatives of this compound and structurally related compounds like 1,1-diphenylethylene (B42955) are employed in polymer science. researchgate.net For instance, (1,1-diphenylhexyl)lithium can act as an initiator in living anionic polymerization. vulcanchem.com The structure of these compounds can influence polymer properties by acting as chain-transfer agents to control molecular weight.

Model Compounds for Complex Systems: The relatively simple yet defined structure of this compound makes it a useful model compound. For example, it and its isomers are used to study the thermal decomposition pathways of larger, more complex molecules. The study of its isomers, such as 1,6-diphenylhexane, in materials science helps in understanding the properties of polymers. ontosight.ai

Pharmaceutical and Materials Science Precursors: this compound serves as a precursor in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. ontosight.ailookchem.com For example, its structural backbone can be incorporated into drug delivery systems or used to create photochromic compounds. Analogs like (2R,5R)-1,6-diphenylhexane-2,5-diamine dihydrochloride (B599025) are key intermediates in the synthesis of pharmaceutical agents.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂ | scbt.comnih.gov |

| Molecular Weight | 238.37 g/mol | scbt.com |

| CAS Number | 1530-04-7 | scbt.comnih.gov |

| Appearance | Colorless to pale yellow liquid | lookchem.com |

| Boiling Point | 129-130°C at 2 mmHg | lookchem.com |

| Density | ~0.953 g/cm³ | lookchem.com |

Research Findings

Academic research has explored various facets of this compound's chemical behavior and applications:

Synthesis: While direct synthetic routes are not always the primary focus of recent publications, the synthesis of its isomers, such as 1,6-diphenylhexane, can be achieved through methods like the Friedel-Crafts alkylation of benzene (B151609) with 1,6-dibromohexane. ontosight.ai Grignard reactions involving the alkylation of diphenylmethane (B89790) derivatives are also a viable, though potentially less regioselective, approach.

Chemical Reactions: The phenyl groups of this compound readily undergo electrophilic aromatic substitution. For example, bromination using Br₂/FeBr₃ yields 4-bromo-1,1-diphenylhexane, and nitration with HNO₃/H₂SO₄ produces 4-nitro-1,1-diphenylhexane. The steric hindrance from the hexyl chain tends to favor substitution at the para position over the ortho positions.

Thermal Decomposition: At elevated temperatures, this compound undergoes thermal decomposition primarily through C-C bond cleavage. Pyrolysis-GC/MS studies indicate that this decomposition begins around 280°C, leading to products such as benzene, hexene, and toluene (B28343) via β-scission mechanisms. Comparative studies with its isomer, 1,3-diphenylhexane, show that the latter decomposes at lower temperatures, highlighting the influence of isomeric structure on thermal stability.

Role in Polymerization: In the realm of polymer chemistry, derivatives of this compound can function as chain-transfer agents. Specifically, in the polymerization of styrene (B11656), it can limit the growth of the polymer chain by donating a benzylic hydrogen atom to the radical site, thereby controlling the molecular weight of the resulting polymer. Furthermore, the related compound (1,1-diphenylhexyl)lithium has been utilized as an initiator for living anionic polymerization. vulcanchem.com

Structural Analogs in Research: The study of structural analogs provides a broader understanding of structure-property relationships. For instance, 1,6-diphenylhexane is studied in materials science and can be a byproduct in certain catalytic reactions. ontosight.ai Another analog, (2S, 3S, 5S)-5-amino-2-N, N-dibenzylamino-3-hydroxy-1, 6-diphenylhexane, is a key intermediate in the synthesis of certain pharmaceutical compounds. google.co.in The study of di- and tetra-phenyl alkanes, such as 1,1,3,3-tetraphenyloctane, provides insights into the effects of multiple phenyl substitutions on molecular properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylhexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXINIXQKBCSKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165187 | |

| Record name | 1,1-Diphenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-04-7 | |

| Record name | 1,1′-Hexylidenebis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Diphenylhexane and Its Derivatives

Established Synthetic Pathways

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts reaction is a fundamental method for the alkylation of aromatic rings. beilstein-journals.orgbyjus.com In the context of synthesizing 1,1-diphenylhexane, this approach typically involves the reaction of benzene (B151609) with a suitable hexane (B92381) derivative in the presence of a Lewis acid catalyst. beilstein-journals.orgbyjus.com

One strategy involves the use of 1,1-dichlorohexane (B13808546) as the alkylating agent. The reaction with benzene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), proceeds by sequential electrophilic substitution of two benzene molecules onto the first carbon of the hexane chain. byjus.com The use of ionic liquids, such as those based on pyridinium (B92312) or imidazolium, has been explored as a recyclable catalyst alternative to traditional Lewis acids.

Another variation of the Friedel-Crafts reaction involves the use of polyolefins, like polyethylene, as alkylating agents for benzene, mediated by aluminum trichloride (B1173362) and poly(vinyl chloride). chemrxiv.org While this method produces a mixture of alkylated benzenes, including diphenylalkanes, it demonstrates the versatility of the Friedel-Crafts approach. chemrxiv.org It is important to note that carbocation rearrangements can be a significant side reaction in Friedel-Crafts alkylations, potentially leading to a mixture of isomers. masterorganicchemistry.com

Lithiation-Based Synthetic Strategies

Organolithium reagents are powerful nucleophiles and bases used extensively in organic synthesis. wikipedia.org Their application in the synthesis of this compound involves the creation of a nucleophilic phenyl species that can attack an electrophilic hexane derivative.

A common approach involves the reaction of an organolithium reagent, such as n-butyllithium (n-BuLi), with a suitable precursor. researchgate.net For instance, toluene (B28343) can be metalated at the benzylic position by n-BuLi, often activated by a solvent like tetrahydrofuran (B95107) (THF), to form benzyllithium. researchgate.net This intermediate can then react with an appropriate α,ω-dihaloalkane. researchgate.net The reactivity of organolithium reagents can be enhanced by the addition of additives like tetramethylethylenediamine (TMEDA). uniurb.it

Another strategy involves the reaction of phenyllithium, which can be prepared from bromobenzene (B47551) and lithium metal, with a suitable hexane derivative. The high reactivity of the carbon-lithium bond facilitates the nucleophilic attack to form the desired this compound structure. wikipedia.org

Multistep Organic Synthesis Routes

The synthesis of this compound and its functionalized derivatives can also be accomplished through multi-step reaction sequences. libretexts.org These routes offer greater control over the final structure and allow for the introduction of various functional groups.

One such pathway begins with the Friedel-Crafts acylation of benzene with adipoyl chloride in the presence of aluminum chloride. researchgate.net This reaction can yield 1,6-diphenylhexane-1,6-dione. researchgate.netontosight.ai This diketone can then be subjected to further reactions. For instance, reduction of the ketone functionalities would lead to the corresponding diphenylhexane. Other transformations can lead to the formation of cyclopentene (B43876) derivatives through intramolecular aldol (B89426) condensation. researchgate.net

Another multi-step approach could involve the synthesis of a precursor like (2S,3S,5S)-2-amino-3-hydroxy-5-(t-butyloxycarbonyl-amino)-1,6-diphenylhexane, which highlights the utility of multi-step synthesis for creating complex, chiral derivatives. The synthesis of such complex molecules often involves a sequence of protection, functional group interconversion, and bond-forming reactions to achieve the desired stereochemistry and functionality. libretexts.org

Advanced and Emerging Synthetic Techniques

Anionic Polymerization and Copolymerization Utilizing 1,1-Diphenylethylene (B42955) Derivatives

Anionic polymerization of 1,1-diphenylethylene (DPE) and its derivatives presents an advanced method for creating polymers with structures related to this compound. sci-hub.se DPE itself does not readily homopolymerize due to steric hindrance. researchgate.net However, it can be copolymerized with other monomers, such as styrene (B11656), using an anionic initiator. researchgate.net This allows for the incorporation of 1,1-diphenylalkane-like units into a polymer chain. sci-hub.se The sequence of these units can be controlled to create alternating, gradient, or block copolymers. researchgate.netresearchgate.net

The development of DPE derivatives with electron-withdrawing groups has enabled the synthesis of novel hydrocarbon polymers through anionic polyaddition. researchgate.net For example, methyl-substituted 1,1-diphenylethylene derivatives have been polymerized using lithium diisopropylamide as a catalyst. researchgate.net

A significant advancement in this area is the development of the "living anionic addition reaction" (LAAR). acs.orgacs.orgnih.gov This technique utilizes the stoichiometric and successive 1:1 addition reaction between a DPE anion and a more reactive DPE derivative. acs.orgacs.org The electrophilicity of the DPE derivatives is enhanced by introducing electron-withdrawing groups, such as (trimethylsilyl)ethynyl or acyl groups. acs.org

This method allows for precise control over the sequence of monomer units at the chain end of a polymer. researchgate.netacs.org By reacting two or three different DPE derivatives with a difunctional anionic living polystyrene in increasing order of their electrophilicity, AB- and ABC-type chain-end sequence-controlled polymers can be synthesized in a one-pot reaction. researchgate.netacs.org This level of sequence control is difficult to achieve through conventional copolymerization methods. acs.org The ability to create well-defined, sequence-controlled polymers opens up possibilities for designing materials with tailored properties. rsc.org

Role of 1,1-Diphenylethylene Derivatives as Chain-Transfer Agents in Polymerization

1,1-Diphenylethylene (DPE) and its derivatives play a significant role as chain-transfer agents (CTAs) in polymerization processes. google.com In the production of high-impact polystyrene (HIPS), for example, CTAs are utilized to control the molecular weight of the polymer. google.com DPE is considered a weaker chain-transfer agent. google.com The effectiveness of a CTA is determined by its chain transfer constant. Weaker CTAs like 1,1-diphenylethylene generally possess lower chain transfer constants compared to stronger CTAs. google.com

The use of DPE derivatives in living anionic polymerization allows for the synthesis of polymers with controlled structures. researchgate.net These derivatives can act as end-capping agents to modify the reactivity of propagating chain ends before functionalization reactions. researchgate.net This control is crucial for producing polymers with specific, well-defined properties.

Synthesis of Tailored Polymer Structures

The unique reactivity of 1,1-diphenylethylene makes it a valuable tool in the synthesis of tailored polymer structures. In living anionic polymerization, DPE can be used to create polymers with complex architectures, such as star-branched and graft polymers. researchgate.netlboro.ac.uk

A key application of DPE is in the synthesis of block copolymers by combining different polymerization techniques. For instance, polyisobutylene-based block copolymers can be synthesized by combining living cationic and living anionic polymerizations, with DPE used as a quenching agent in the cationic step. uni-bayreuth.deuni-bayreuth.de This method allows for the creation of well-defined block copolymers with specific end-group functionalities. uni-bayreuth.deuni-bayreuth.de

Furthermore, substituted 1,1-diphenylethylene derivatives serve as versatile agents for the chain-end and in-chain functionalization of polymers. researchgate.net This approach has been successfully used to introduce various functional groups into polymers, leading to materials with tailored properties for specific applications. researchgate.net The reaction of living anionic polymers with DPE derivatives carrying functional groups provides a quantitative method to produce end-functionalized polymers. rsc.org

Catalytic Synthesis Routes

Catalysis offers efficient and selective pathways for the synthesis of this compound and its derivatives.

Organometallic Catalysis in Alkylation and Coupling Reactions

Organometallic reagents are central to the synthesis of 1,1-diphenylalkanes. The Grignard reaction, a classic example of organometallic catalysis, can be employed. For instance, the synthesis of 1,1-diphenylpentane (B154388) and this compound has been achieved through the condensation of ethyl α-valerate and ethyl α-caproate with phenylmagnesium bromide. acs.org This is followed by dehydration of the resulting carbinol and reduction of the olefin. acs.org

Another method involves the use of n-butyllithium (n-BuLi), an organolithium reagent, in the synthesis of diphenylalkane compounds. wikipedia.orggoogle.com In a patented method, toluene is reacted with n-butyllithium in the presence of tetrahydrofuran as an activating agent, followed by reaction with a dichloroalkane to yield the corresponding diphenylalkane. google.com This process is conducted under an inert argon atmosphere. google.com

Role of Transition Metal Catalysts in Carbene Transformations

While specific examples for the direct synthesis of this compound via carbene transformations are not prevalent in the searched literature, transition metal catalysts are fundamental in carbene chemistry, which can be applied to the formation of C-C bonds necessary for the diphenylalkane skeleton. These catalysts, often based on rhodium, copper, or palladium, can facilitate the insertion of carbenes into C-H bonds or the cyclopropanation of alkenes, which are versatile strategies in organic synthesis. The principles of such transformations could theoretically be applied to precursors to construct the this compound framework.

Organocatalytic Approaches in Organic Synthesis

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for various organic transformations. While the direct organocatalytic synthesis of this compound is not explicitly detailed in the provided search results, the principles of organocatalysis, such as enamine and iminium ion catalysis, are widely used for alkylation and conjugate addition reactions. These strategies could potentially be adapted for the synthesis of precursors to this compound.

Green Chemistry Principles in the Synthesis of Diphenylalkanes

The application of green chemistry principles aims to make chemical processes more environmentally friendly. In the context of synthesizing diphenylalkanes, several approaches align with these principles.

One notable example is the use of ionic liquids as catalysts. A preparation method for 1,1-diphenylethane (B1196317) involves the reaction of benzene with 1,1-dichloroethane (B41102) using an ionic liquid as a catalyst. google.com This method is highlighted as having a simple synthesis process, high yield, and low process pollution. google.com The ionic liquid catalyst can be separated, recovered, and reused, which is a key aspect of green chemistry. google.com

Furthermore, the development of solvent-free or solvent-minimized reaction conditions, the use of catalysts that can be easily recovered and recycled, and the design of synthetic routes with high atom economy are central tenets of green chemistry that can be applied to the synthesis of this compound and other diphenylalkanes.

Atom Economy Maximization in Synthetic Design

Atom economy, a concept developed by Barry Trost, is a crucial metric for evaluating the "greenness" of a chemical reaction. acs.orgprimescholars.com It measures the efficiency with which atoms from the reactants are incorporated into the final desired product. jocpr.comrsc.org The goal is to design syntheses where the vast majority of atoms from the starting materials are found in the product, thereby minimizing the generation of byproducts and waste. rsc.orgmethodist.edu.in

A high atom economy is characteristic of addition reactions, where all reactant atoms are incorporated into the final product, resulting in a 100% atom economy in ideal scenarios. rsc.orgpaperpublications.org In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economies.

For the synthesis of 1,1-diarylalkanes like this compound, traditional methods such as the Friedel-Crafts alkylation using benzyl (B1604629) halides can have lower atom economy due to the formation of halide salts as byproducts. beilstein-journals.org Modern approaches aim to improve this by utilizing alternative alkylating agents. For instance, the use of benzyl alcohols in Friedel-Crafts reactions is a step towards higher atom economy, with the only byproduct being water. beilstein-journals.org However, even the formation of water can be a concern in large-scale industrial processes due to treatment costs. beilstein-journals.org

The ideal synthesis from an atom economy perspective would involve a direct hydroarylation of an alkene, where a C-H bond of an arene adds across a double bond, forming no byproducts. While conceptually ideal, developing efficient and selective catalysts for such transformations remains an active area of research.

Table 1: Comparison of Atom Economy in Different Synthetic Routes to 1,1-Diarylalkanes

| Reaction Type | Alkylating Agent | Byproduct(s) | Atom Economy |

| Friedel-Crafts Alkylation | Benzyl Halide | Metal Halide Salt | Lower |

| Friedel-Crafts Alkylation | Benzyl Alcohol | Water | Higher |

| Hydroarylation | Alkene | None (ideal) | Highest |

Minimization or Avoidance of Unnecessary Derivatization

In the context of synthesizing this compound and its derivatives, this principle encourages the development of chemoselective reagents and catalysts that can target specific functional groups without the need for protecting others. For instance, the use of highly specific enzymes can often eliminate the need for protecting groups as they can react at a single site on a complex molecule. acs.org

The development of catalytic systems that are tolerant of various functional groups is crucial. For example, in cross-coupling reactions like the Suzuki-Miyaura coupling, which can be used to form the C-C bonds in 1,1-diarylalkanes, the catalyst's ability to function in the presence of other reactive groups on the coupling partners is highly desirable. rsc.orgchemrxiv.org This avoids the need for protection-deprotection sequences, streamlining the synthesis and reducing waste.

Preferential Utilization of Catalytic Reagents

Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can facilitate a reaction multiple times, thereby reducing waste. acs.orgimist.ma Green chemistry emphasizes the use of highly selective catalysts that can promote reactions with high efficiency and minimize the formation of side products. epitomejournals.comrroij.com

The synthesis of 1,1-diarylalkanes has seen a significant shift from using stoichiometric Lewis acids like aluminum chloride (AlCl₃) in Friedel-Crafts reactions to employing catalytic amounts of metal or acid catalysts. beilstein-journals.orgmt.comorganic-chemistry.org This not only reduces the amount of waste generated but also simplifies the workup procedure.

Recent advancements have focused on developing more environmentally benign and reusable catalysts. Iron-based catalysts, for example, are gaining attention due to iron's abundance and low toxicity. rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.net Iron-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed for the synthesis of enantioenriched 1,1-diarylalkanes. rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.net

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, is another important area of green chemistry. scispace.comresearchgate.net These catalysts are often more stable, less toxic, and more readily available than their metal-based counterparts. researchgate.net While specific applications to this compound may be less documented, the principles of organocatalysis offer a promising avenue for greener synthetic routes.

Table 2: Evolution of Catalysts in the Synthesis of 1,1-Diarylalkanes

| Catalyst Type | Example | Advantages | Disadvantages |

| Stoichiometric Lewis Acid | AlCl₃ | Effective for Friedel-Crafts | Large amounts of waste, difficult workup |

| Catalytic Metal Complex | Iron-based catalysts | High efficiency, low toxicity, reusable | May require specific ligands |

| Organocatalyst | Proline-derived catalysts | Metal-free, stable, readily available | May have lower turnover numbers than metal catalysts |

Strategic Solvent Selection and Waste Minimization

Solvents play a critical role in chemical reactions, but they are also a major source of waste and can pose significant environmental and safety hazards. epitomejournals.com The principles of green chemistry advocate for the use of safer solvents and the minimization of their use altogether. rroij.com The ideal "green" solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. mostwiedzy.pl

In the synthesis of this compound, traditional solvents like diethyl ether and tetrahydrofuran (THF) are often used, particularly in Grignard reactions. wikipedia.orgsciencemadness.orgbc.edumnstate.edu While effective, these solvents are flammable and can form explosive peroxides. The search for safer alternatives is ongoing. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is being explored as a more stable alternative to THF.

Ionic liquids, which are salts that are liquid at or near room temperature, have emerged as potential green solvents and catalysts. google.com They have negligible vapor pressure, which reduces air pollution, and can often be recycled. In the context of Friedel-Crafts alkylation for synthesizing compounds like 1,1-diphenylethane, ionic liquids have been shown to act as both the solvent and the catalyst, simplifying the process and allowing for easy catalyst recovery. google.com

Furthermore, process design plays a crucial role in waste minimization. This includes using closed-loop systems for solvent recovery, employing efficient purification techniques that reduce solvent consumption, and designing processes that generate less hazardous waste that requires special disposal. hetero.com

Reactivity and Mechanistic Studies of 1,1 Diphenylhexane

Electrophilic Aromatic Substitution Reactions of Phenyl Moieties

The phenyl groups of 1,1-diphenylhexane are susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. vaia.com The general mechanism involves the attack of an electrophile by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. openochem.org Subsequent deprotonation restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. openochem.org The hexyl group attached to the benzene (B151609) ring acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions. However, steric hindrance from the bulky 1,1-diphenylhexyl group can reduce the likelihood of substitution at the ortho positions.

Halogenation Reactions

The halogenation of this compound involves the introduction of a halogen atom onto the phenyl rings. Aromatic halogenation typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), to polarize the halogen molecule and generate a more potent electrophile. slideshare.net

In a representative reaction, this compound can be brominated using bromine (Br₂) in the presence of ferric bromide (FeBr₃). The reaction is typically conducted at a low temperature (0°C) over several hours. The primary product of this reaction is 4-bromo-1,1-diphenylhexane, with a reported yield of 65%. This indicates a strong preference for substitution at the para position, which is sterically more accessible than the ortho positions.

Table 1: Halogenation of this compound

| Reagent | Product | Conditions | Yield |

| Br₂/FeBr₃ | 4-Bromo-1,1-diphenylhexane | 0°C, 12 hr | 65% |

Nitration Reactions

Nitration of this compound is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

The reaction of this compound with a nitrating mixture at 50°C for 6 hours results in the formation of 4-nitro-1,1-diphenylhexane with a yield of 58%. Similar to halogenation, the substitution occurs predominantly at the para position due to the directing effect of the alkyl group and steric considerations.

Table 2: Nitration of this compound

| Reagent | Product | Conditions | Yield |

| HNO₃/H₂SO₄ | 4-Nitro-1,1-diphenylhexane | 50°C, 6 hr | 58% |

Sulfonation Reactions

Aromatic sulfonation introduces a sulfonic acid (-SO₃H) group onto an aromatic ring. wikipedia.org This reaction is typically carried out using concentrated or fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). openochem.org The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form. wikipedia.org

The mechanism for the sulfonation of this compound is expected to follow the general pathway for electrophilic aromatic substitution. The sulfur trioxide electrophile is attacked by one of the phenyl rings to form a sigma complex. A base (such as HSO₄⁻ or water) then removes a proton from the carbon bearing the new substituent, restoring aromaticity and forming the corresponding sulfonic acid. saskoer.cayoutube.com Given the directing influence of the alkyl substituent, the expected products are ortho- and para-1,1-diphenylhexanesulfonic acid. Due to steric hindrance from the bulky 1,1-diphenylhexyl group, the para isomer is anticipated to be the major product. rsc.org This reaction is known to be reversible. openochem.orgwikipedia.org

Alkylation and Coupling Reactions Involving the Hexane (B92381) Chain

The hexane chain of this compound can participate in alkylation and coupling reactions, particularly under organometallic conditions. These reactions provide a pathway to synthesize longer-chain or more complex diphenylalkane structures.

One such approach involves the deprotonation of the benzylic C-H bond using a strong base like n-butyllithium (n-BuLi) in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (-78°C). This generates a carbanionic intermediate, the diphenylhexane-Li adduct. This nucleophilic adduct can then react with electrophiles, such as dichloroalkanes, at room temperature to form extended diphenylalkanes. This method has been utilized to synthesize longer-chain diphenylalkanes, for instance, in stepwise alkylation processes leading to compounds like 1,6-diphenylhexane (B86448).

Thermal Decomposition Processes

At elevated temperatures, typically above 300°C, this compound undergoes thermal decomposition, leading to the cleavage of covalent bonds.

C-C Bond Cleavage Mechanisms

The thermal decomposition of this compound primarily proceeds through C-C bond cleavage, with studies indicating a decomposition onset at 280°C. The main products identified from pyrolysis-GC/MS analysis are benzene, hexene, and toluene (B28343), which are formed via β-scission mechanisms.

The process is believed to be initiated by the homolytic cleavage of a C-H bond. The benzylic C-H bond in this compound is weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comwikipedia.org Once this radical is formed, it can undergo β-scission, a reaction where a bond on the carbon atom beta to the radical center is cleaved. wikipedia.org In the case of the 1,1-diphenylhex-1-yl radical, the cleavage of the C-C bond between the second and third carbons of the hexane chain would lead to the formation of a stable diphenylmethyl radical and a 1-butene (B85601) radical. The diphenylmethyl radical can then abstract a hydrogen atom to form diphenylmethane (B89790), or undergo further reactions. A more likely pathway to the observed products involves the cleavage of the C-C bond between the first and second carbons of the hexane chain (β to one of the phenyl rings if initial H-abstraction occurs elsewhere on the chain), leading to a hexyl radical and a diphenylmethyl radical. The hexyl radical can then undergo further fragmentation and rearrangement to produce hexene. The formation of benzene and toluene suggests more complex fragmentation pathways are also at play, likely involving rearrangements and subsequent bond cleavages of the initial radical fragments.

Pyrolysis Studies and Product Analysis

The thermal decomposition of this compound under pyrolysis conditions leads to the formation of various smaller molecules through the cleavage of C-C bonds. The primary products observed in these studies include benzene, toluene, ethylbenzene, styrene (B11656), cumene, and n-propylbenzene. The distribution of these products provides insights into the initial bond-breaking events and subsequent radical rearrangement and termination pathways.

Experimental and Theoretical Mechanistic Investigations of Thermal Reactivity

The thermal reactivity of this compound is governed by free radical mechanisms. The initiation step involves the homolytic cleavage of a carbon-carbon bond, with the C-C bond beta to the phenyl groups being a likely point of initial scission due to the stability of the resulting benzylic radicals. Subsequent β-scission of the initially formed radicals leads to the variety of observed products. Theoretical studies, often employing computational methods, complement experimental findings by calculating bond dissociation energies and modeling reaction pathways to predict the most likely decomposition routes.

Photochemical Reactions and Photodecomposition Pathways

While less studied than its thermal counterpart, the photochemistry of this compound involves the absorption of ultraviolet radiation, leading to electronically excited states. These excited molecules can then undergo various decay processes, including bond cleavage. Similar to pyrolysis, photochemical decomposition is expected to proceed via radical intermediates, although the initial bond cleavages may differ due to the specific energy input from photons. The expected products would likely overlap with those from pyrolysis, including smaller aromatic and aliphatic fragments.

Comparative Reactivity with Structurally Related Diphenylalkanes

The structural difference between this compound and 1,6-diphenylhexane significantly influences their reactivity. In this compound, both phenyl groups are attached to the same carbon atom, creating a sterically hindered environment and a quaternary carbon. This arrangement makes the C-H bond on the first carbon of the hexane chain more susceptible to abstraction, leading to a stable tertiary benzylic radical.

In contrast, 1,6-diphenylhexane has phenyl groups at opposite ends of the hexane chain. nih.gov During pyrolysis, 1,6-diphenylhexane is known to yield products like toluene and styrene through C-C bond cleavage. The terminal phenyl groups in 1,6-diphenylhexane are less sterically hindered, and the primary C-H bonds are less reactive towards abstraction compared to the tertiary C-H in the 1,1-isomer. The thermal decomposition of 1,6-diphenylhexane primarily proceeds through the cleavage of the C-C bonds within the hexane chain. osti.gov

1,1,3,3-Tetraphenyloctane represents a more complex structure with four phenyl groups. The increased number of phenyl groups enhances the thermal stability of the molecule due to a greater number of resonance-stabilized radical intermediates that can be formed. The reactivity of 1,1,3,3-tetraphenyloctane is characterized by the cleavage of the octane (B31449) chain, influenced by the steric hindrance and electronic effects of the four phenyl substituents. The decomposition is expected to favor pathways that lead to the formation of the most stable radical intermediates.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on using the spatially dependent electron density as the fundamental variable, offering a favorable balance between computational cost and accuracy. wikipedia.org DFT calculations are widely employed to determine the optimized geometry, electronic properties, and reactivity of organic compounds like 1,1-diphenylhexane.

A foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations are performed to locate the minimum energy conformation on the potential energy surface. crystalsolutions.euuni-muenchen.de For this compound, this involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and a stable equilibrium geometry is reached. uni-muenchen.decp2k.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated via DFT (Note: These are representative values for illustrative purposes.)

| Parameter | Bond/Angle Description | Typical Calculated Value |

| Bond Lengths | ||

| r(C-C) | In phenyl rings | ~ 1.39 Å |

| r(C-C) | In hexane (B92381) chain | ~ 1.54 Å |

| r(C-H) | Aromatic (on phenyl rings) | ~ 1.08 Å |

| r(C-H) | Aliphatic (on hexane chain) | ~ 1.09 Å |

| Bond Angles | ||

| ∠(C-C-C) | In phenyl rings | ~ 120.0° |

| ∠(C-C-C) | In hexane chain | ~ 109.5° |

| Dihedral Angles | ||

| τ(C-C-C-C) | Defines phenyl ring orientation | Varies |

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity and electronic transitions. libretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are fundamental electronic properties calculated using DFT. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. nih.gov For this compound, the HOMO would likely be localized on the electron-rich π-systems of the two phenyl rings, while the LUMO would also be distributed over these aromatic systems. Analysis of these orbitals provides insight into the molecule's potential role in charge-transfer interactions. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These are representative values for illustrative purposes.)

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 6.0 eV |

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution within a molecule. ajchem-a.com It is calculated to predict how a molecule interacts with other chemical species and is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net The MEP map is plotted onto the molecule's total electron density surface, using a color scale to denote different potential values.

Regions of negative electrostatic potential (typically colored red) are characterized by an excess of electrons and are attractive to electrophiles. In this compound, these regions would be expected to be concentrated above and below the planes of the aromatic phenyl rings, associated with the π-electron clouds. Regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack; these are typically found around the hydrogen atoms. rasayanjournal.co.in Neutral regions (green) indicate areas of moderate potential. The MEP analysis thus provides a detailed picture of the molecule's reactive surface. rsc.org

From the fundamental energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. rasayanjournal.co.indergipark.org.tr These quantum chemical descriptors provide a theoretical basis for predicting reactivity trends. acs.org Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons, calculated as ω = χ² / (2η). nih.gov

These descriptors for this compound would be derived from its calculated HOMO and LUMO energies to provide a quantitative assessment of its stability and reactivity profile.

Table 3: Illustrative Global Reactivity Descriptors for this compound (Note: These are representative values for illustrative purposes, derived from the values in Table 2.)

| Descriptor | Formula | Typical Calculated Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 6.5 |

| Electron Affinity (A) | -E(LUMO) | 0.5 |

| Electronegativity (χ) | (I+A)/2 | 3.5 |

| Chemical Hardness (η) | (I-A)/2 | 3.0 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.04 |

DFT calculations are a powerful tool for exploring the pathways of chemical reactions at the molecular level. scielo.br By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition state structures. nih.govresearchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. pku.edu.cn

For this compound, this methodology could be applied to investigate various potential reactions, such as electrophilic substitution on the phenyl rings or free-radical reactions at the benzylic position. The calculations would involve identifying the lowest-energy path from reactants to products, providing a detailed, step-by-step mechanism. scielo.brpku.edu.cn This theoretical insight is invaluable for understanding why certain reactions are favored over others and for designing synthetic routes.

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is used to investigate excited-state properties and predict electronic absorption spectra. arxiv.orggaussian.com TD-DFT calculations can determine the vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states, and the oscillator strengths, which relate to the intensity of these transitions. unimore.it

A TD-DFT calculation on this compound would yield a set of predicted absorption wavelengths (λ) and their corresponding intensities. This data can be used to generate a theoretical UV-Vis spectrum for the molecule. researchgate.net The primary electronic transitions for this compound would likely be π → π* transitions associated with its phenyl groups. Comparing the predicted spectrum with experimental data can validate the computational model and help assign the observed spectral bands to specific electronic transitions. units.it

Table 4: Illustrative TD-DFT Results for this compound (Note: These are representative values for illustrative purposes.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.77 | 260 | 0.02 |

| S₀ → S₂ | 5.16 | 240 | 0.15 |

| S₀ → S₃ | 6.20 | 200 | 0.85 |

Elucidation of Reaction Mechanisms

of this compound

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules like this compound at an atomic level. autodesk.com These methods allow for the exploration of the molecule's conformational landscape, stability, and potential interactions without the need for empirical observation.

Molecular Modeling and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. nih.gov For a flexible molecule like this compound, which features a rotatable hexyl chain and two phenyl groups, this analysis is crucial for understanding its three-dimensional structure and behavior.

Energy minimization is a computational process used to find the arrangement of atoms that corresponds to a local or global energy minimum on the potential energy surface. hu-berlin.de This process identifies stable conformations of a molecule. For this compound, the primary degrees of freedom are the torsion angles along the hexyl chain and the rotation of the two phenyl groups around their bonds to the central carbon atom.

The exploration of the full range of possible conformations, or the conformational space, is typically achieved through systematic or stochastic search methods. scbt.com

Systematic Search: This method involves rotating all rotatable bonds in discrete steps to generate a comprehensive set of possible conformations. scbt.com Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum.

Stochastic/Monte Carlo Methods: These methods involve random changes to the molecular geometry. The new conformation is accepted or rejected based on its energy, allowing for a broad and efficient search of the conformational space, which is particularly useful for complex molecules. scbt.com

A dihedral angle scan is a computational technique used to map the energetic profile of bond rotation. acs.org By systematically rotating a specific bond and calculating the energy at each step (while optimizing the rest of the geometry), a potential energy curve is generated. This curve reveals the energy barriers between different staggered and eclipsed conformations. nih.gov

For this compound, key dihedral angles for analysis would include:

The C-C bonds within the hexyl chain to understand its preferred folding.

The bonds connecting the phenyl groups to the tertiary carbon to understand their rotational preference and steric hindrance.

The total energy calculated for a conformation can be broken down into different components of strain: nih.gov

Bond Stretching Strain: Energy required to stretch or compress bonds from their optimal lengths.

Angle Bending Strain: Energy from the deformation of bond angles away from their ideal values.

Torsional Strain: Energy associated with the eclipsing of bonds on adjacent atoms.

Van der Waals Strain: Arises from non-bonded interactions (steric repulsion or favorable dispersion forces).

Analysis of these components helps to understand why certain conformations are more stable than others. For example, in this compound, conformations that minimize the steric clash between the two bulky phenyl groups and between the phenyl groups and the hexyl chain would be favored. psu.edu The total strain energy of a molecule is the sum of these individual contributions and represents the deviation from an idealized, strain-free structure. altair.compan.pljresm.orgmdpi.com

While specific studies on this compound acting as a ligand are not prominent in the literature, the principles of computational chemistry can be used to predict its binding affinity and mode of interaction with a protein or receptor. nih.govkuvempu.ac.in Methods like molecular docking and molecular dynamics (MD) simulations are central to this process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. plos.org A molecule like this compound, with its hydrophobic phenyl and hexyl groups, would be expected to interact favorably with nonpolar, hydrophobic pockets in a protein's binding site. Docking algorithms would sample numerous possible binding poses and score them based on interaction energies, which include electrostatic and van der Waals terms.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing insight into the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex. nih.govchemrxiv.org

Binding Free Energy Calculations: Advanced computational methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the free energy of binding. plos.org This value provides a more accurate prediction of binding affinity than simple docking scores by accounting for factors like solvation effects and conformational changes upon binding. Such calculations are crucial in drug discovery for ranking potential lead compounds. nih.govplos.org For instance, studies on HIV-1 protease inhibitors, which can feature bulky hydrophobic moieties, have successfully used these computational approaches to understand and predict binding affinity. psu.edu

Advanced Analytical Techniques in Mechanistic Studies

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools in modern organic chemistry for both identifying the structure of molecules and monitoring the progress of chemical reactions in real time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule. sigmaaldrich.com By analyzing the chemical shifts, multiplicities, and coupling constants, the precise structure of a compound can be determined.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the structural characterization of organic compounds. These techniques provide detailed information about the chemical environment of each proton and carbon atom within a molecule. sigmaaldrich.com For 1,1-diphenylhexane, ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the hexane (B92381) chain. The ¹³C NMR spectrum provides complementary information, showing unique resonances for each carbon atom, including the quaternary carbon where the two phenyl groups are attached. nih.gov The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the molecular structure, allowing for the differentiation between isomers like this compound and 1,6-diphenylhexane (B86448). For instance, the ¹³C NMR spectrum is particularly useful for identifying the C1 carbon of the hexane chain in this compound due to its unique chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.10-7.35 (m, 10H) | 125.0-148.0 |

| Methine Proton (CH) | 3.80-4.00 (t, 1H) | ~50.0 |

| Methylene Protons (CH₂) | 0.80-2.20 (m, 8H) | 22.0-40.0 |

| Methyl Protons (CH₃) | 0.80-0.95 (t, 3H) | ~14.0 |

Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), provide crucial connectivity information that is not available from 1D NMR spectra. mdpi.comhuji.ac.ilrutgers.edu HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons, which is essential for assembling the complete molecular structure, especially for complex molecules or when 1D spectra are ambiguous. mdpi.comgithub.iowisc.edu For this compound, an HMBC spectrum would show correlations between the protons on the phenyl rings and the carbons of the hexane chain, and vice versa. oxinst.com For example, the methine proton on C1 of the hexane chain would show correlations to the quaternary carbon (C1) and several carbons within the phenyl rings, confirming the 1,1-disubstituted pattern. mdpi.com This technique is instrumental in unequivocally distinguishing between structural isomers. oxinst.com

The application of in situ and real-time NMR spectroscopy allows for the direct monitoring of chemical reactions as they occur within the NMR tube. iastate.eduresearchgate.net This powerful technique provides kinetic data and mechanistic insights by tracking the disappearance of reactants and the appearance of products over time. iastate.edunih.govweizmann.ac.il For reactions involving this compound, such as its formation via a Grignard reaction, real-time NMR can be employed to follow the reaction progress. nih.govresearchgate.net By acquiring a series of NMR spectra at specific time intervals, the concentrations of reactants, intermediates, and products can be quantified, allowing for the determination of reaction rates and the identification of transient species. iastate.eduhzdr.decopernicus.orgmt.com This methodology is particularly valuable for optimizing reaction conditions and understanding complex reaction pathways. nih.govnih.gov Ultrafast 2D NMR techniques can even capture spectra in a single scan, enabling the real-time tracking of very fast processes. weizmann.ac.il

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. guidechem.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing a wide range of organic molecules. nih.govwikipedia.orglibretexts.org In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions that are then analyzed by the mass spectrometer. nih.gov This method is known for producing minimal fragmentation, often resulting in a prominent peak corresponding to the molecular ion (or a protonated/sodiated adduct), which directly provides the molecular weight of the compound. wikipedia.orgbeilstein-journals.org For this compound, ESI-MS would be expected to show a strong signal for the molecular ion [M]+ or adducts like [M+H]+ or [M+Na]+, confirming its molecular formula of C₁₈H₂₂. nih.govbeilstein-journals.org The technique can also be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. libretexts.org Mechanistic studies of reactions can also benefit from ESI-MS to identify intermediates and products. tuwien.atnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of a substance by measuring its absorption of IR radiation. wikipedia.orgupc.edu When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, corresponding to discrete energy levels. upc.edu An FTIR spectrometer collects an interferogram, which is then converted via a mathematical Fourier transform into a spectrum of absorbance or transmittance versus wavenumber. wikipedia.org The resulting spectrum is a unique "molecular fingerprint" that reveals the functional groups present in the molecule. upc.edu

The FTIR spectrum of this compound provides confirmation of its chemical structure. Data from a neat sample recorded on a Bruker Tensor 27 FT-IR instrument is available in public databases. nih.gov The analysis of its spectrum would reveal characteristic absorption bands associated with its constituent parts: the aliphatic hexane chain and the two phenyl rings.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl Rings) |

| 3000-2850 | C-H Stretch | Aliphatic (Hexane Chain) |

| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic Ring Skeletal Vibrations |

| ~1465 | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| ~750, ~700 | C-H Out-of-Plane Bend | Monosubstituted Phenyl Ring |

These bands, collectively, allow for the unambiguous identification of the compound and can be used to monitor its presence or transformation during chemical reactions.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. wallonie.be It is based on the inelastic scattering of monochromatic light, usually from a laser. wallonie.be When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. wallonie.be

A Raman spectrum for this compound has been recorded using an FT-Raman spectrometer. nih.gov While FTIR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. For this compound, Raman spectroscopy is well-suited for observing:

Symmetric Ring Breathing Modes: The symmetric stretching vibrations of the carbon-carbon bonds within the phenyl rings typically produce strong and sharp Raman signals.

C-C Backbone Vibrations: The vibrations of the carbon skeleton of the hexane chain are readily observable.

Si-H Vibrations: In related organosilane compounds like diphenylsilane, intense Raman scattering is observed for Si-H vibrations due to the large electron cloud of silicon, a principle that applies to other heavy atoms. jkps.or.kr

Low-Frequency Modes: Torsional vibrations of the phenyl rings relative to the hexane chain can be detected at very low wavenumbers (e.g., below 100 cm⁻¹). jkps.or.kr

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in detailed structural analysis and the study of conformational isomers.

Fourier Transform Infrared (FTIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. rsc.org This technique is particularly useful for analyzing molecules containing π-bonds and non-bonding electrons, especially those with conjugated systems. rsc.orglibretexts.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

Although this compound lacks conjugation between its two phenyl rings, each ring acts as a chromophore and exhibits π → π* electronic transitions, leading to absorption in the ultraviolet region (typically below 280 nm). libretexts.org The primary application of UV-Vis spectroscopy in mechanistic studies involving this compound is for monitoring reaction kinetics. jascoinc.comthermofisher.com

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at the λmax of a reactant or product over time, one can determine the rate of a reaction. thermofisher.com For a reaction where this compound is consumed or produced, a time-course measurement allows for the calculation of:

Reaction Rate: The change in concentration per unit of time.

Rate Constant (k): A proportionality constant that relates the reaction rate to reactant concentrations.

Reaction Order: The exponent to which the concentration of a species is raised in the rate law, determined by plotting concentration vs. time in various forms (e.g., ln[A] vs. time for first-order kinetics). thermofisher.com

This kinetic data is fundamental to proposing and validating reaction mechanisms. theijes.comntnu.no

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. For a compound like this compound, chromatography is essential for purification, isomer separation, and quantitative analysis.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it allows for definitive identification. The NIST mass spectrometry data for this compound was obtained via GC-MS, showing characteristic peaks that can be used for its identification. nih.gov The top three mass-to-charge ratio (m/z) peaks observed are 167, 165, and 168, which correspond to specific fragments of the molecule. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components of a mixture in solution. For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. tsijournals.comsielc.com In this mode, a non-polar stationary phase (commonly C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comrsc.orgnih.gov this compound, being non-polar, would have a strong affinity for the stationary phase and thus a longer retention time compared to more polar impurities. This method is suitable for both analytical quantification and preparative separation to isolate the pure compound from reaction byproducts or other isomers like 1,6-diphenylhexane. sielc.comrsc.org

| Technique | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Typically a non-polar or mid-polar capillary column (e.g., DB-5ms) | Inert gas (e.g., Helium) | Purity assessment, identification of isomers and decomposition products. nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18-bonded silica) tsijournals.comrsc.org | Polar solvent mixture (e.g., Acetonitrile/Water) sielc.com | Purification, quantitative analysis, separation from polar impurities and isomers. sielc.comnih.gov |

X-ray Diffraction (XRD) for Solid-State Structure Analysis

For an organic compound like this compound, single-crystal X-ray diffraction (SCXRD) would be the definitive method to unambiguously determine its solid-state structure, assuming a suitable single crystal can be grown. crystalpharmatech.com This analysis would reveal the precise conformation of the hexyl chain and the spatial orientation of the two phenyl groups. In the absence of single crystals, X-ray Powder Diffraction (XRPD) can be used to characterize polycrystalline solids, identify different crystalline forms (polymorphs), and assess sample purity. sci-hub.semalvernpanalytical.com

Despite the utility of this technique, a review of available scientific literature indicates that a crystal structure for this compound has not been reported. Searches of crystallographic databases have not yielded any specific XRD data or structural analysis for this compound. While the structures of related compounds, such as 1,6-diphenylhexane-1,3,4,6-tetrone, have been determined via XRD, this information is not directly applicable to the unsubstituted this compound. qu.edu.qa Therefore, detailed research findings on the solid-state structure of this compound from X-ray diffraction analysis are not available at present.

Applications in Advanced Materials and Polymer Science

Precursor in Organic Synthesis for Complex Molecules

1,1-Diphenylhexane and its related structures, diphenyl alkanes, serve as important intermediates in organic synthesis. uni-bayreuth.de They are foundational building blocks for more complex molecules, including those used in the field of fluorescence probes. The synthesis of these compounds can be achieved through methods such as the reaction of toluene (B28343) with n-butyllithium in the presence of an activator like tetrahydrofuran (B95107), followed by a reaction with a dichloro-alkane. uni-bayreuth.de

A crucial aspect of its role as a precursor is in the formation of its corresponding carbanion, (1,1-diphenylhexyl)lithium . This organolithium reagent is typically generated by the reaction of an organolithium compound, such as sec-butyllithium (B1581126), with 1,1-diphenylethylene (B42955) (DPE). acs.org This highly reactive carbanion is not just an intermediate but a powerful initiator for anionic polymerization, directly linking its role as a precursor to its function in polymer science. acs.orgresearchgate.net

Role in Polymerization Processes

In polymer science, controlling the structure and properties of a polymer is paramount. This compound derivatives, especially (1,1-diphenylhexyl)lithium, are instrumental in achieving this control through living anionic polymerization. acs.orgkpi.ua

Living anionic polymerization, for which (1,1-diphenylhexyl)lithium is a well-established initiator, is renowned for its ability to produce polymers with a narrow molecular weight distribution (low polydispersity index). acs.orgresearchgate.nettandfonline.com This high degree of control stems from the fact that in a living polymerization, the rates of initiation and propagation are much faster than the rate of termination, allowing polymer chains to grow uniformly. The molecular weight of the resulting polymer can be precisely controlled by adjusting the molar ratio of the monomer to the initiator. tandfonline.com

While (1,1-diphenylhexyl)lithium is a potent initiator for monomers like alkyl methacrylates, it initiates the polymerization of styrene (B11656) more slowly. acs.org This modulation of reactivity is a key feature exploited by chemists. For instance, well-defined poly(methyl methacrylate) with a molecular weight up to 1.8 x 10^5 and a narrow molecular weight distribution (Mw/Mn = 1.07) has been synthesized using (1,1-diphenylhexyl)lithium in tetrahydrofuran at low temperatures. tandfonline.com

Table 1: Anionic Polymerization of Various Methacrylates with 1,1-Diphenylhexyllithium (DPHL) in THF at 195 K

| Monomer | Molecular Weight (Target) | Molecular Weight (Observed) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|

| Methyl Methacrylate (B99206) | 5.0 x 10⁴ | 5.2 x 10⁴ | 1.09 |

| n-Butyl Methacrylate | 5.0 x 10⁴ | 5.4 x 10⁴ | 1.15 |

| tert-Butyl Methacrylate | 5.0 x 10⁴ | 5.1 x 10⁴ | 1.08 |

Data sourced from studies on the anionic polymerization of alkyl methacrylates. tandfonline.com

A significant application of 1,1-diphenylethylene (DPE) chemistry is the synthesis of polymers with specific functional groups at the chain-end or within the polymer chain (in-chain). kpi.uaresearchgate.netjst.go.jp This is often achieved by using DPE derivatives that carry a desired functional group. These functionalized DPEs can react in a clean, one-to-one manner with a living polymer chain end, thereby introducing the functionality with high efficiency. kpi.uajst.go.jp

This methodology allows for the creation of a diverse array of functionalized polymers. For example, a living anionic copolymerization of styrene and butadiene can be initiated with a functionalized initiator synthesized from a dimethylamino-functionalized DPE and sec-butyllithium to produce styrene-butadiene rubber (SBR) with functional groups at the chain ends. mdpi.com This technique is versatile and can be extended to introduce multiple functionalities into a single polymer chain. mdpi.com

The "living" nature of polymer chains initiated by (1,1-diphenylhexyl)lithium is crucial for the synthesis of polymers with complex, tailored architectures, such as block copolymers. acs.orgresearchgate.netrsc.org Because the anionic chain end remains active after the first monomer is consumed, a second, different monomer can be added to grow a new block, resulting in a well-defined block copolymer. acs.org This sequential monomer addition is a cornerstone of advanced polymer synthesis.

For instance, styrene-alkyl methacrylate diblock copolymers can be synthesized with excellent control over molecular weight distribution at accessible temperatures by using an integrated flow microreactor system. acs.org In this process, a living polystyrene chain is first "capped" with 1,1-diphenylethylene, and the resulting, more stable 1,1-diphenylalkyllithium chain end is then used to initiate the polymerization of an alkyl methacrylate block. acs.org

Furthermore, the sequential reaction of a living polymer with different DPE derivatives allows for the creation of polymers with a controlled sequence of functional groups at the chain end, demonstrating a high level of precision in polymer design. tandfonline.com

Synthesis of Functionalized Polymers and Copolymers

Development of Materials with Specific Properties

The precise control afforded by this compound and its derivatives in polymerization translates directly into the ability to develop materials with specific, predictable properties.

A prime example is the synthesis of polycarbosilane precursors for silicon carbide (SiC) ceramics. researchgate.netCurrent time information in Bangalore, IN. Functionalized DPE derivatives can undergo hydrosilylation polymerization to form polycarbosilane oligomers. researchgate.netCurrent time information in Bangalore, IN. These oligomers can then be pyrolyzed to yield SiC ceramic materials. The resulting ceramics exhibit valuable properties such as high-temperature stability and significant ceramic yield, making them suitable for applications in aerospace and electronics. Current time information in Bangalore, IN. The thermal stability of these materials is noteworthy, with some oligomers showing a 5% weight loss temperature (Td5) as high as 345°C and retaining approximately 20% of their weight even at temperatures approaching 1200°C in a nitrogen atmosphere. researchgate.netCurrent time information in Bangalore, IN.

Additionally, the incorporation of DPE derivatives into copolymers can directly influence the material's bulk properties. For example, certain alternating copolymers synthesized using DPE derivatives have been shown to possess higher glass transition temperatures compared to their non-DPE-containing counterparts, illustrating a direct route to modifying a polymer's thermal characteristics. tandfonline.com

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with environmental factors like sunlight and heat.

Photodegradation is a process where light energy drives chemical breakdown. For organic compounds, this often involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. While specific photodegradation studies exclusively on 1,1-Diphenylhexane are not extensively documented, its chemical structure and known properties provide insight into its likely behavior.

This compound is known to be a light-sensitive compound, indicating its susceptibility to degradation upon exposure to light. fishersci.com In general, the photodegradation of organic pollutants can be influenced by factors such as light intensity and duration, pH, and temperature, which affect reaction kinetics and the chemical species present. researchgate.net Photocatalytic degradation, which utilizes semiconductor materials to generate reactive oxygen species like hydroxyl radicals under light, is an effective method for breaking down a wide range of organic contaminants. researchgate.nettechscience.com Given the presence of two phenyl rings, this compound would be expected to absorb UV radiation, potentially leading to the homolytic cleavage of C-C or C-H bonds and initiating a cascade of secondary reactions. The atmospheric removal of similar volatile organic compounds, like n-hexane, through reactions with hydroxyl radicals initiated by sunlight is a significant abiotic degradation process. mst.dk

Thermal degradation involves the deterioration of molecules at high temperatures. appstate.edu For this compound, this process is particularly relevant in high-temperature industrial settings or during waste incineration. Pyrolysis studies on its isomers provide valuable insights into the potential thermal decomposition pathways.

The thermal stability and degradation products of diphenylhexane isomers are dependent on their specific structure. For instance, pyrolysis of 1,6-Diphenylhexane (B86448) at 700°C results in the cleavage of C-C bonds, yielding products such as toluene (B28343), styrene (B11656), and benzene (B151609) through radical intermediates. osti.gov In contrast, 1,3-Diphenylhexane has been observed to decompose at lower temperatures (390–460°C).

For this compound, it is theorized that a key thermal decomposition pathway would be β-scission. This is due to the steric protection afforded by the two phenyl groups attached to the same carbon atom (C1). This process involves the breaking of the bond between the second and third carbon atoms of the hexane (B92381) chain, leading to the formation of smaller, more volatile compounds. The general model for thermal degradation of such polymers is an autoxidation process involving initiation, propagation, branching, and termination steps, which can be accelerated in the presence of oxygen. appstate.edu

Table 1: Comparative Thermal Degradation of Diphenylhexane Isomers

| Isomer | Reported Decomposition Temperature | Primary Degradation Pathway | Key Products | Reference |

|---|---|---|---|---|

| This compound | Not specified, but pathway predicted | β-Scission (predicted) | Toluene, Styrene, Benzene (inferred) | |

| 1,3-Diphenylhexane | 390–460°C | Not specified | Methane, Ethene | |

| 1,6-Diphenylhexane | 700°C | C-C Bond Cleavage | Toluene, Styrene, Benzene |

Photodegradation Processes

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from soil and water environments.

Hydrocarbons, including aromatic compounds like this compound, can be degraded by a wide variety of naturally occurring bacteria, archaea, and fungi. enviro.wiki While direct studies on this compound are scarce, research on structurally similar compounds offers a model for its likely microbial degradation.

A study on 1,3-diphenylbutane (B74984), which represents a structural dimer of styrene, provides a strong analogue. nih.gov The microbial metabolism of 1,3-diphenylbutane was found to be initiated by a monooxygenase enzyme. This enzyme attacks one of the phenyl rings, leading to its oxidation and subsequent fission. nih.gov This classic meta-fission pathway results in the formation of intermediates such as 4-phenylvaleric acid. Further breakdown via β-oxidation of the side chain can lead to the formation of phenylacetic acid. nih.gov The microorganisms identified as capable of carrying out these transformations include common soil bacteria from the genera Bacillus, Pseudomonas, Micrococcus, and Nocardia. nih.gov

Given its structure, the microbial degradation of this compound would likely follow a similar pathway:

Initial Oxidation: An initial attack by a monooxygenase or dioxygenase enzyme on one of the phenyl rings or the alkyl chain. Aerobic degradation of aromatic hydrocarbons often begins this way. enviro.wiki

Ring Cleavage: Following hydroxylation, the aromatic ring is cleaved.

Side-Chain Degradation: The remaining hexane chain is likely broken down through processes like β-oxidation, sequentially removing two-carbon units.